molecular formula C17H14O5 B190542 Alfalone CAS No. 970-48-9

Alfalone

Cat. No.: B190542
CAS No.: 970-48-9
M. Wt: 298.29 g/mol
InChI Key: CQULNEWSZBPFNL-UHFFFAOYSA-N
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Description

Alfalone, also known by its International Union of Pure and Applied Chemistry name 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one, is a methoxyisoflavone. This compound is part of the isoflavonoid family, which is known for its diverse biological activities and presence in various plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alfalone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylacetic acid with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base can yield this compound through a cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Alfalone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alfalone has a wide range of scientific research applications:

Mechanism of Action

Alfalone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Afrormosin: Another methoxyisoflavone with similar biological activities.

    Irisolidone: A dimethoxyisoflavone with distinct pharmacological properties.

Comparison: Alfalone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to Afrormosin and Irisolidone, this compound has a different set of interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQULNEWSZBPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297861
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

970-48-9
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=970-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfalone (isoflavone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alfalone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NJ9MMB4ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 - 247 °C
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Alfalone and where is it found?

A1: this compound (6-hydroxy-7,4′-dimethoxyisoflavone) is a naturally occurring isoflavone. It has been identified in Maackia amurensis [] and Astragalus leucothrix Freyn & Bornm []. In Medicago truncatula cell cultures, this compound production is induced by yeast elicitor treatment, suggesting a role in plant defense mechanisms [].

Q2: What is known about the biosynthesis of this compound?

A2: Research suggests that this compound is biosynthesized from formononetin in Medicago truncatula cell cultures []. This process likely involves specific enzymes within the isoflavonoid pathway, but further research is needed to fully elucidate the detailed biosynthetic steps and the enzymes involved.

Q3: Has the anticancer activity of this compound been investigated?

A3: While this compound itself has not been extensively studied for its anticancer properties, a study on Astragalus leucothrix Freyn & Bornm found that a mixture containing this compound exhibited an IC50 value of 2.81 ± 0.00 μM against C6 cancer cells []. This suggests potential anticancer activity, but further research is needed to confirm these findings and to isolate the effects of this compound from other compounds in the mixture.

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